Diisodecyl glutarate

Description

Historical Trajectories of Diester Glutarates in Industrial Applications

Diester glutarates are part of a larger family of dicarboxylic acid esters that have found widespread use as plasticizers, solvents, and intermediates in chemical synthesis. chemicalbull.com Historically, the industrial application of diesters has been dominated by phthalate-based compounds due to their cost-effectiveness and performance in rendering rigid polymers like polyvinyl chloride (PVC) flexible. chemger.com

However, with evolving regulatory landscapes and a growing focus on material safety, the demand for alternative plasticizers has increased. researchgate.net Diesters of other dicarboxylic acids, such as adipic, azelaic, sebacic, and glutaric acids, gained prominence. hallstarindustrial.comnih.gov Glutarate esters, in particular, were recognized for their utility in polymer science as monomers for materials like biodegradable plastics, coatings, and adhesives, owing to their ability to impart flexibility and compatibility. chemicalbull.com Dimethyl glutarate, for example, has been utilized as a green solvent in cleaning products, paints, and coating formulations. rsc.orgfishersci.se The trajectory of diester glutarates has thus shifted from being general-purpose chemicals to specialized components in formulations where specific performance characteristics, such as low-temperature flexibility or biodegradability, are required. chemicalbull.comhallstarindustrial.com

Contemporary Research Significance of Diisodecyl Glutarate in Advanced Materials and Environmental Chemistry

In the field of advanced materials, diisodecyl glutarate is primarily investigated for its role as a high-performance plasticizer. vulcanchem.com Its high boiling point and thermal stability make it suitable for high-temperature applications, such as in the automotive and aerospace industries and for wire and cable insulation. vulcanchem.commarketresearchintellect.com The structure of diisodecyl glutarate, with its branched isodecyl chains, provides a good balance of properties: sufficient molecular weight to reduce volatility and migration, and adequate flexibility to effectively soften polymers. vulcanchem.com Research often involves comparing its performance against other plasticizers, like diisodecyl adipate (B1204190) or various phthalates, to identify niche applications where its high-temperature performance is a key advantage. vulcanchem.com

From an environmental chemistry perspective, research into diisodecyl glutarate is linked to the broader trend of developing more environmentally benign chemicals. requimte.pt The interest in glutaric acid and its esters has been stimulated by the potential to produce them from renewable resources, presenting a bio-based alternative to traditional petrochemical routes. rsc.org Some glutarate derivatives are explored for their biodegradability. chemicalbull.com Furthermore, glutarates can act as chelating agents, forming stable complexes with metal ions, which is a property of interest in environmental analysis and remediation. chemicalbull.com Studies in environmental science may focus on the fate, transport, and potential impacts of such plasticizers if released into the environment, although its low water solubility and high partitioning potential suggest it would primarily associate with sediment and suspended particulates. canada.ca

Methodological Frameworks for Investigating Diisodecyl Glutarate

The investigation and analysis of diisodecyl glutarate in various matrices rely on established analytical chemistry techniques. The primary methods are chromatographic, designed to separate the compound from complex mixtures for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing diisodecyl glutarate. gcms.cznist.gov This method involves dissolving a sample in a suitable solvent (like tetrahydrofuran), potentially precipitating a polymer matrix with a non-solvent (like hexane), and then injecting the filtered extract into the GC-MS system. gcms.cznist.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification based on the mass-to-charge ratio of the compound and its fragmentation patterns. nist.gov For quantitative analysis, specific ions are monitored. nist.gov

Table 2: Example GC-MS Parameters for Plasticizer Analysis

| Parameter | Setting |

|---|---|

| Injection Mode | Splitless |

| Injector Temperature | 275 - 290 °C |

| Carrier Gas | Helium |

| Oven Program | Ramped temperature program, e.g., 150°C to 300°C |

| Mass Spectrometer Interface Temp. | 300 - 320 °C |

| Monitored Ion (m/z) for DIDP | 307 |

Data represents typical parameters and is sourced from a NIST reference material certificate. nist.gov

Thermal Desorption (TD)-GC/MS is another advanced method used, particularly for solid samples like PVC. frontier-lab.com This technique simplifies sample preparation by heating the material directly in a controlled manner. The volatile and semi-volatile compounds, including diisodecyl glutarate, are thermally desorbed and transferred directly to the GC/MS for analysis. frontier-lab.com This "green" method reduces the need for hazardous solvents. frontier-lab.com

Other methodological frameworks include liquid-liquid extraction , solid-phase extraction (SPE) , and Soxhlet extraction for sample preparation prior to chromatographic analysis. researchgate.net The choice of method depends on the sample matrix, the concentration of the analyte, and the specific research question being addressed.

Properties

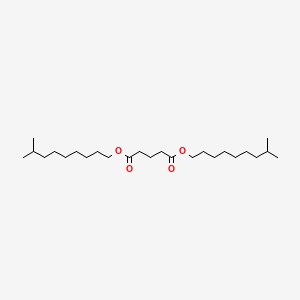

IUPAC Name |

bis(8-methylnonyl) pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O4/c1-22(2)16-11-7-5-9-13-20-28-24(26)18-15-19-25(27)29-21-14-10-6-8-12-17-23(3)4/h22-23H,5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTBVFBHWIMHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)CCCC(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067503 | |

| Record name | Diisodecyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-85-1, 29733-18-4 | |

| Record name | 1,5-Bis(8-methylnonyl) pentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanedioic acid, 1,5-diisodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029733184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, 1,5-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisodecyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisodecyl glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Process Engineering of Diisodecyl Glutarate

Chemical Synthesis Pathways for Diisodecyl Glutarate

The primary route for producing diisodecyl glutarate is through the chemical synthesis involving the esterification of glutaric acid with isodecyl alcohol. vulcanchem.com This process can be adapted for both laboratory-scale synthesis and large-scale industrial production.

Esterification Reactions for Diisodecyl Glutarate Production

The fundamental reaction for producing diisodecyl glutarate is the Fischer esterification of glutaric acid and isodecyl alcohol. vulcanchem.comcir-safety.org In this reaction, the dicarboxylic acid (glutaric acid) reacts with two equivalents of the alcohol (isodecyl alcohol) in the presence of an acid catalyst. The reaction produces diisodecyl glutarate and water as a byproduct. To drive the equilibrium towards the formation of the ester, the water is typically removed as it is formed, often through azeotropic distillation. vulcanchem.com

In a laboratory setting, this is commonly achieved by refluxing the reaction mixture with an excess of isodecyl alcohol. vulcanchem.com For industrial-scale manufacturing, continuous esterification processes are employed to enhance efficiency. vulcanchem.com This involves continuously feeding the reactants into a reactor system where they are heated and mixed. vulcanchem.com The water produced is removed using distillation columns to drive the reaction to completion. vulcanchem.com Following the reaction, the crude product undergoes purification steps, which typically include neutralization of the catalyst, washing to remove residual acid and alcohol, and vacuum distillation to eliminate unreacted starting materials and byproducts. vulcanchem.com

Catalytic Systems in Diisodecyl Glutarate Synthesis

A crucial component of diisodecyl glutarate synthesis is the use of a catalyst to accelerate the esterification reaction.

Homogeneous Catalysts: Strong mineral acids are commonly used as homogeneous catalysts in esterification reactions. mdpi.com For the synthesis of diisodecyl glutarate, acids like sulfuric acid and p-toluenesulfonic acid are frequently employed in laboratory preparations. vulcanchem.comresearchgate.net While effective, these strong acids can be corrosive and present challenges in separation from the final product. mdpi.com

Heterogeneous Catalysts: Heterogeneous catalysts offer advantages in terms of reusability and ease of separation. mdpi.com While specific examples for diisodecyl glutarate are not extensively detailed, the broader field of esterification utilizes various solid acid catalysts. Innovations in catalyst technology, such as the use of titanium-based catalysts like Ti-MWW in other esterification processes, demonstrate the potential for developing more efficient and selective heterogeneous catalysts. mdpi.com

Table 1: Comparison of Catalytic Systems

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric acid, p-toluenesulfonic acid vulcanchem.comresearchgate.net | High reaction rates | Corrosive, difficult to separate from product mdpi.com |

| Heterogeneous | Solid acid catalysts (e.g., zeolites, resins) | Easily separable, reusable mdpi.com | Potentially lower activity than homogeneous catalysts |

Kinetic and Thermodynamic Parameters of Diisodecyl Glutarate Formation

The reaction is typically endothermic, meaning it requires an input of energy (heat) to proceed. The removal of water, a product of the reaction, shifts the equilibrium to favor the formation of the ester, in accordance with Le Châtelier's principle. vulcanchem.com The rate of the reaction is influenced by factors such as temperature, catalyst concentration, and the ratio of reactants. Higher temperatures generally increase the reaction rate, but can also lead to side reactions if not carefully controlled. google.com

Studies on the thermal degradation of PVC plasticized with various esters, including diisodecyl phthalate (B1215562), provide indirect insights into the stability and behavior of such compounds under thermal stress. researchgate.net Furthermore, thermodynamic studies of the formation of other complex molecules can offer a framework for understanding the driving forces behind the self-association and interaction of ester molecules. nih.gov

Novel Approaches in Diisodecyl Glutarate Manufacturing

In response to growing environmental concerns and the push for a circular economy, novel approaches in chemical manufacturing are being explored. These include the use of bio-based feedstocks and the application of green chemistry principles.

Bio-based Routes for Glutaric Acid Precursor Synthesis

A significant advancement in sustainable chemical production is the development of bio-based routes to key chemical building blocks. Glutaric acid, the precursor to diisodecyl glutarate, can be produced through the fermentation of renewable resources. uga.edukaist.ac.kr

Metabolically engineered microorganisms, such as Corynebacterium glutamicum and Escherichia coli, have been developed to produce glutaric acid from glucose. rsc.orgpnas.orgacs.org These engineered strains can achieve high titers of glutaric acid through optimized fermentation processes. kaist.ac.krpnas.org For instance, an engineered strain of C. glutamicum has been reported to produce up to 105.3 g/L of glutaric acid. kaist.ac.krpnas.org This bio-produced glutaric acid can then be used as a direct replacement for its petrochemical-derived counterpart in the synthesis of diisodecyl glutarate and other glutarate esters. rsc.org

Table 2: Bio-based Glutaric Acid Production Strains

| Microorganism | Precursor | Reported Titer | Reference |

| Corynebacterium glutamicum | Glucose | 105.3 g/L | kaist.ac.krpnas.org |

| Corynebacterium glutamicum | Glucose | 65.6 g/L | rsc.org |

| Escherichia coli | Glucose | 0.42 g/L | acs.org |

Sustainable Chemistry Principles in Diisodecyl Glutarate Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the manufacturing of diisodecyl glutarate to enhance its sustainability profile.

Key green chemistry principles relevant to diisodecyl glutarate production include:

Use of Renewable Feedstocks: Utilizing bio-based glutaric acid from fermentation directly addresses this principle. researchgate.net

Catalysis: The development and use of highly efficient and recyclable catalysts, particularly heterogeneous catalysts, can minimize waste and energy consumption. mdpi.comresearchgate.net

Atom Economy: Esterification reactions are inherently atom-economical, as the main byproduct is water. Optimizing reaction conditions to maximize conversion and minimize side reactions further improves atom economy. researchgate.net

By integrating these sustainable practices, the environmental footprint of diisodecyl glutarate production can be significantly reduced, aligning with the broader goals of a more sustainable chemical industry. fraunhofer.deunibe.ch

Optimization of Diisodecyl Glutarate Manufacturing Processes

The industrial production of diisodecyl glutarate (DIDG) is centered around the esterification of glutaric acid with isodecyl alcohol. vulcanchem.com The optimization of this process is crucial for achieving high yields, purity, and cost-effectiveness. Key areas for optimization include the design of the synthesis reactor, intensification of the reaction process, and the technologies employed for separating and purifying the final product.

Reactor Design and Process Intensification for Diisodecyl Glutarate Synthesis

The synthesis of diisodecyl glutarate is typically achieved through the direct esterification of glutaric acid with isodecyl alcohol, often in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid (p-TSA). vulcanchem.comresearchgate.net The reaction is reversible, necessitating the continuous removal of water to drive the equilibrium towards the product side. researchgate.net

Reactor Design:

For large-scale esterification reactions like the synthesis of DIDG, various reactor types can be considered, with Continuous Stirred Tank Reactors (CSTRs) and Plug Flow Reactors (PFRs) being the most common. mdpi.comijltemas.in

Continuous Stirred Tank Reactor (CSTR): CSTRs are widely used in the chemical industry. In the context of DIDG synthesis, a CSTR would involve continuously feeding glutaric acid, isodecyl alcohol, and a catalyst into the reactor. The contents are well-mixed, and the product mixture is continuously withdrawn. The design of a CSTR for this process would focus on ensuring sufficient residence time for the reaction to proceed to a high conversion rate and efficient mixing to enhance mass and heat transfer. google.comresearchcommons.orgscribd.com

Plug Flow Reactor (PFR): A PFR, often in the form of a tubular reactor, can also be employed. In a PFR, the reactants are continuously pumped through a tube, and the reaction proceeds as they travel along its length. This design can offer better conversion per unit volume compared to a CSTR for certain reaction kinetics. mdpi.comijltemas.in

The choice between a CSTR and a PFR depends on factors such as the specific reaction kinetics, desired production capacity, and heat management requirements. For the exothermic esterification reaction, effective heat removal is essential to maintain optimal reaction temperatures and prevent side reactions. mdpi.com

Process Intensification:

Process intensification aims to develop smaller, more energy-efficient, and safer manufacturing processes. For DIDG synthesis, several strategies can be employed:

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. As the esterification reaction produces water, it can be continuously removed by distillation from the reaction mixture, thereby shifting the reaction equilibrium towards the formation of diisodecyl glutarate and increasing the conversion rate. This method has been evaluated for the production of other bio-based plasticizers like tributyl citrate (B86180) and can significantly improve energy and mass efficiency. aiche.org

High-Efficiency Mixing: Enhancing the mixing within the reactor can improve the contact between the reactants and the catalyst, leading to a faster reaction rate. This can be achieved through the design of the agitator and the use of baffles to prevent vortex formation and ensure a homogenous reaction mixture. google.comgoogle.com

Catalyst Selection: While traditional acid catalysts are effective, they can lead to corrosion and purification challenges. The use of solid acid catalysts, such as perfluorosulfonic acid resins, can simplify the separation process as they can be easily filtered out of the reaction mixture. google.com

The table below summarizes typical reaction conditions for the synthesis of glutaric acid diesters, which are analogous to the production of diisodecyl glutarate.

| Parameter | Typical Value/Condition | Source(s) |

| Reactants | Glutaric Acid, Isodecyl Alcohol | vulcanchem.com |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid (p-TSA) | vulcanchem.comresearchgate.net |

| Reaction Temperature | 130°C - 260°C | researchgate.netgoogle.commdpi.com |

| Pressure | Atmospheric or Reduced Pressure | mdpi.com |

| Molar Ratio (Acid:Alcohol) | 1:2.5 (Excess alcohol to drive reaction) | researchgate.net |

| Water Removal | Reflux with Dean-Stark trap, Continuous distillation | vulcanchem.comresearchgate.net |

Separation and Purification Technologies for Diisodecyl Glutarate

Following the esterification reaction, the crude diisodecyl glutarate product contains impurities such as unreacted starting materials (glutaric acid and isodecyl alcohol), the acid catalyst, and by-products. lookchem.com The purification process is critical to meet the quality specifications required for its application as a plasticizer. Given its high boiling point (>260°C), specific purification techniques are necessary. vulcanchem.com

Key Purification Steps:

Neutralization and Washing: The first step typically involves neutralizing the acidic catalyst. This is commonly achieved by washing the crude ester with a basic solution, such as sodium carbonate or sodium hydroxide. lookchem.comscienceready.com.au This is followed by washing with water to remove the resulting salts and any remaining water-soluble impurities. lookchem.comconicet.gov.ar

Removal of Unreacted Alcohol: The excess isodecyl alcohol must be removed from the ester. Due to the high boiling point of both the ester and the alcohol, simple distillation can be challenging and energy-intensive. google.com Industrial processes often employ:

Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling points of the components, allowing for separation at lower temperatures and preventing thermal decomposition of the ester. google.comrochester.edu

Steam Stripping: In this process, steam is passed through the crude ester mixture. The alcohol, being more volatile than the ester, is carried away with the steam. This can be performed under vacuum to further enhance separation efficiency. google.com

Final Purification: To achieve the high purity required for commercial applications, further purification steps may be necessary.

Fractional Distillation: For high molecular weight esters, fractional distillation under high vacuum is a viable method to separate the desired product from any remaining impurities with different boiling points. lookchem.com

Adsorption: Treatment with adsorbents like activated carbon or alumina (B75360) can be used to remove color bodies and trace impurities. google.com.pg

Filtration: A final filtration step removes any particulate matter from the purified ester. google.com

The selection and sequence of these purification technologies are optimized to maximize product purity while minimizing production costs and environmental impact. For high-boiling point esters like diisodecyl glutarate, a multi-stage approach combining washing, steam stripping, and vacuum distillation is a common industrial practice. google.com

The table below outlines the common impurities and the corresponding purification technologies for high molecular weight esters.

| Impurity | Purification Technology | Rationale | Source(s) |

| Acid Catalyst (e.g., H₂SO₄, p-TSA) | Neutralization with a base (e.g., Na₂CO₃), followed by water washing. | Converts the acid to a water-soluble salt that can be washed away. | lookchem.comscienceready.com.au |

| Unreacted Glutaric Acid | Washing with a basic solution. | The dicarboxylic acid is neutralized and removed in the aqueous phase. | lookchem.com |

| Unreacted Isodecyl Alcohol | Steam stripping, Vacuum distillation. | Separates the more volatile alcohol from the high-boiling ester at reduced temperatures. | google.com |

| Water | Distillation, Drying with agents like magnesium sulfate (B86663) (lab scale). | Water is removed during the reaction to drive equilibrium and from the final product to ensure quality. | researchgate.netlookchem.com |

| Color Bodies & Trace Impurities | Adsorption with activated carbon or alumina. | Removes trace impurities that can affect the color and quality of the final product. | google.com.pg |

Advanced Analytical Characterization of Diisodecyl Glutarate

Spectroscopic Methodologies for Diisodecyl Glutarate Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of Diisodecyl glutarate. By probing the interactions of the molecule with electromagnetic radiation, these methods provide fundamental information about its atomic composition and chemical bonds, leading to unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of Diisodecyl glutarate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of Diisodecyl glutarate, distinct signals correspond to the protons in the glutarate backbone and the isodecyl chains. The methylene (B1212753) protons of the glutarate moiety adjacent to the ester oxygen (α-CH₂) typically appear as a triplet, while the central methylene protons (β-CH₂) present as a quintet. The protons of the isodecyl groups produce a series of overlapping multiplets in the aliphatic region of the spectrum, with a characteristic signal for the terminal methyl groups. nih.govnih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the ester group appears at a characteristic downfield shift. The carbons of the glutarate backbone and the various carbons of the branched isodecyl chains can also be resolved and assigned. nih.gov

Table 1: Predicted NMR Spectral Data for Diisodecyl Glutarate This table presents predicted chemical shift ranges based on the known structure of Diisodecyl glutarate and data for similar ester compounds.

| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) | Signal Multiplicity |

| ¹H | Glutarate α-CH₂ | 2.2 - 2.4 | Triplet |

| Glutarate β-CH₂ | 1.8 - 2.0 | Quintet | |

| Isodecyl -O-CH₂- | 3.9 - 4.1 | Triplet/Multiplet | |

| Isodecyl alkyl CH, CH₂ | 0.8 - 1.7 | Multiplets | |

| Isodecyl terminal CH₃ | 0.8 - 0.9 | Doublet/Triplet | |

| ¹³C | Ester C=O | 172 - 174 | - |

| Isodecyl -O-CH₂- | 64 - 66 | - | |

| Glutarate α-CH₂ | 33 - 35 | - | |

| Glutarate β-CH₂ | 20 - 22 | - | |

| Isodecyl alkyl C | 10 - 40 | - |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a rapid and non-destructive method for obtaining a unique "fingerprint" of the Diisodecyl glutarate molecule. frontiersin.orgspectroscopyonline.com These methods probe the vibrational modes of the chemical bonds within the molecule. numberanalytics.com

The IR spectrum of Diisodecyl glutarate is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the ester functionality. This peak is typically sharp and intense. Another key feature is the C-O stretching vibration of the ester linkage. The spectrum also contains multiple bands in the C-H stretching and bending regions, characteristic of the long alkyl chains of the isodecyl groups. google.com

Raman spectroscopy provides complementary information. mdpi.com While the polar carbonyl group gives a strong signal in the IR spectrum, the non-polar C-C and C-H bonds of the alkyl backbone produce strong signals in the Raman spectrum. This makes the combination of IR and Raman spectroscopy a powerful tool for comprehensive structural confirmation. scirp.org

Table 2: Characteristic Vibrational Frequencies for Diisodecyl Glutarate This table outlines the expected vibrational frequencies for the key functional groups present in Diisodecyl glutarate.

| Vibrational Mode | Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ester | IR | 1730 - 1740 | Strong |

| C-O Stretch | Ester | IR | 1150 - 1250 | Strong |

| C-H Stretch | Alkyl (CH₂, CH₃) | IR, Raman | 2850 - 2960 | Strong |

| C-H Bend | Alkyl (CH₂, CH₃) | IR | 1375 - 1465 | Medium |

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. broadinstitute.org For Diisodecyl glutarate, MS is crucial for confirming its molecular weight and investigating its fragmentation pattern, which aids in structural identification and purity assessment. broadinstitute.org The molecular formula for Diisodecyl glutarate is C₂₅H₄₈O₄, corresponding to a molecular weight of approximately 412.6 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecule will generate a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum can provide the exact mass, which can be used to confirm the elemental composition. nist.gov

Furthermore, the molecule undergoes predictable fragmentation, creating a unique pattern of fragment ions. Common fragmentation pathways for diesters like Diisodecyl glutarate include the loss of an alkoxy group (-OR) or an alkyl group (-R), and rearrangements like the McLafferty rearrangement, leading to characteristic fragment ions that can be used to piece together the original structure.

Infrared (IR) and Raman Spectroscopy for Diisodecyl Glutarate Fingerprinting

Chromatographic Techniques for Diisodecyl Glutarate Analysis

Chromatographic methods are essential for separating Diisodecyl glutarate from complex matrices and for its quantification. vulcanchem.com These techniques partition the analyte between a stationary phase and a mobile phase, allowing for the separation of individual components. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of semi-volatile compounds like Diisodecyl glutarate. restek.com It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. oiv.int

In a typical GC-MS analysis, the sample is first extracted with a suitable solvent. oiv.int An aliquot of the extract is then injected into the GC, where it is vaporized. The gaseous components are separated as they travel through a capillary column (e.g., a non-polar or semi-polar column like a 5-type) based on their boiling points and interactions with the stationary phase. restek.com As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. researchgate.net This allows for the positive identification of Diisodecyl glutarate based on its retention time and its unique mass spectrum, even in complex mixtures. The technique is widely used for the analysis of plasticizers, such as various phthalates and adipates, in diverse samples. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile or thermally stable for GC analysis. oxfordindices.com It is particularly useful for the quantitative analysis of Diisodecyl glutarate in various products. google.comwisc.eduthermofisher.com

The separation in HPLC is achieved by pumping a liquid mobile phase through a column packed with a solid stationary phase. wikipedia.orgyoutube.com For a moderately non-polar compound like Diisodecyl glutarate, reversed-phase HPLC is commonly employed. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.com

Detection is often performed using an ultraviolet (UV) detector, as the ester carbonyl group exhibits some UV absorbance. For quantification, a series of calibration standards with known concentrations of Diisodecyl glutarate are analyzed to create a calibration curve. By comparing the peak area of the analyte in a sample to the calibration curve, its precise concentration can be determined. oxfordindices.com HPLC methods have been developed for a wide range of plasticizers, demonstrating the technique's suitability for the accurate quantification of Diisodecyl glutarate. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Diisodecyl Glutarate Profiling

Emerging Analytical Platforms for Diisodecyl Glutarate Detection in Complex Matrices

The detection and quantification of Diisodecyl glutarate in complex matrices such as environmental samples, food products, and consumer goods present significant analytical challenges. The inherent complexity of these matrices, combined with the often trace-level concentrations of the analyte, necessitates the development of highly sensitive and selective analytical methods. While traditional techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are foundational, a new generation of emerging analytical platforms offers enhanced capabilities for dealing with matrix interference and improving detection limits. ox.ac.ukijpsjournal.comnih.gov These advanced systems are crucial for obtaining more conclusive insights into the environmental fate and human exposure to this compound. nih.gov

Innovations in analytical instrumentation are moving towards faster analysis times, minimal sample preparation, and greater resolving power. frontiersin.org Platforms that integrate multidimensional separation, automated online sample cleanup, and novel ionization techniques are at the forefront of this evolution. These technologies not only provide the sensitivity needed for trace analysis but also enhance the specificity required to distinguish Diisodecyl glutarate from a myriad of other compounds present in intricate samples.

Multidimensional Chromatography Systems

Comprehensive two-dimensional gas chromatography (GC×GC) coupled to high-resolution time-of-flight mass spectrometry (HR-TOF-MS) represents a significant leap forward for separating analytes in highly complex mixtures. acs.org Unlike conventional one-dimensional GC, GC×GC utilizes two columns with different stationary phases, providing a much higher peak capacity and structured, two-dimensional chromatograms. This enhanced separation power is invaluable for resolving target compounds from matrix interferences, a common problem in food and environmental analysis. science.gov

Research on other plasticizers and flame retardants in challenging matrices like electronic waste has demonstrated the power of GC×GC coupled with a soft ionization technique like atmospheric pressure chemical ionization (APCI). acs.org This combination provides the high sensitivity and accurate mass data needed for confident identification. Given that Diisodecyl glutarate is a semi-volatile organic compound, the application of GCxGC-MS is highly suitable for its analysis, particularly for differentiating it from isomeric plasticizers and other structurally similar compounds in matrices such as industrial polymers or recycled plastics.

High-Throughput Online Sample Cleanup Techniques

Minimizing sample handling is critical to reduce contamination and improve throughput. Turbulent Flow Chromatography (TFC) is an emerging online sample preparation technique that can be coupled directly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov TFC utilizes a column with large particles and high flow rates to separate small molecule analytes, like Diisodecyl glutarate, from large matrix components such as proteins and lipids in biological or food samples.

A validated method using TFC-LC-MS/MS has been successfully developed for the simultaneous analysis of various plasticizers, including phthalates, adipates, and citrates, in diverse matrices like foodstuffs, face masks, and indoor air. nih.gov This approach significantly reduces the need for cumbersome offline extraction steps, leading to faster analysis times and acceptable recoveries (50-125%) with low limits of detection. nih.gov The proven success of this platform for other diester plasticizers strongly supports its potential for the high-throughput analysis of Diisodecyl glutarate in matrices like edible oils or biological fluids.

Ambient Ionization Mass Spectrometry (AIMS)

Ambient Ionization Mass Spectrometry (AIMS) encompasses a family of techniques that allow for the direct analysis of samples in their native state with minimal or no preparation. researchgate.netnih.gov These methods, including Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI), operate in an open-air environment and can be coupled to a mass spectrometer to provide real-time results. frontiersin.org AIMS is particularly powerful for the rapid screening of contaminants on surfaces and in solid or liquid materials.

The applications of AIMS for detecting various contaminants in complex matrices are expanding rapidly. scispace.com For instance, DART-MS offers unique opportunities to circumvent challenges in the analysis of complex natural materials by avoiding extensive sample preparation. researchgate.net Paper Spray Ionization (PSI), another AIMS technique, has been used to detect and quantify contaminants in samples like soil and paper. scispace.com These platforms are ideally suited for the rapid screening of Diisodecyl glutarate in applications such as monitoring its presence in food contact materials, consumer product surfaces, or environmental dust, offering a significant reduction in analysis time compared to traditional extraction-based methods. frontiersin.org

Interactive Data Tables

Table 1: Comparison of Emerging Analytical Platforms for Plasticizer Analysis

| Feature | Multidimensional Chromatography (GCxGC-MS) | High-Throughput Online Cleanup (TFC-LC-MS/MS) | Ambient Ionization Mass Spectrometry (AIMS) |

| Principle | Enhanced chromatographic separation using two distinct columns. acs.org | Online sample cleanup and separation of small molecules from matrix components. nih.gov | Direct ionization of analytes from samples in their native state. nih.gov |

| Sample Preparation | Requires extraction and derivatization (if necessary). | Minimal; direct injection after dilution. nih.gov | Minimal to none. frontiersin.org |

| Throughput | Moderate | High | Very High (for screening) |

| Key Advantage | Superior resolving power for complex mixtures and isomers. acs.orgscience.gov | Reduces manual labor and contamination; fast analysis cycles. nih.gov | Rapid, real-time analysis without sample extraction. researchgate.net |

| Suitability for Diisodecyl Glutarate | High (Excellent for detailed, quantitative studies) | High (Excellent for routine, high-throughput quantitative analysis) | High (Excellent for rapid screening and surface analysis) |

Table 2: Application of Advanced Analytical Techniques for Plasticizer Detection in Various Complex Matrices

| Matrix Type | Analytical Platform | Analyte Class | Research Finding |

| Electronic Waste / Car Interiors | GC×GC-APCI-HR-TOF-MS | Flame Retardants & Plasticizers | Technique provided comprehensive information and high sensitivity for screening solid materials. acs.org |

| Foodstuffs, Face Masks, Air | TFC-LC-MS/MS | Phthalates, Adipates, Citrates, OPEs | Fast analysis with online purification was achieved, detecting plasticizers in all sample types. nih.gov |

| Medical Products (Plastics) | Thermodesorption-GC-MS | Phthalates | Direct analysis of plastic materials avoided solvent contamination and saved time. researchgate.net |

| Honey | GC-MS with Dual Solvent Extraction | Various Plasticizers | A green method with low detection limits (0.1–3.1 µg/kg) was validated for nine plasticizers. chromatographyonline.com |

| Soil, Sediments | Paper Spray Ionization (PSI-MS) | Tetrabromobisphenol A | Demonstrated quantification of contaminants in environmental solids with minimal sample prep. scispace.com |

| Ruminant Biological Samples | Miniaturized Liquid-Liquid Extraction with GC-FID | Volatile Metabolome | A simplified sample preparation protocol suitable for complex biological fluids was developed. acs.org |

Diisodecyl Glutarate in Material Science and Engineering

Role of Diisodecyl Glutarate as a Polymer Additive

In the polymer industry, diisodecyl glutarate functions primarily as an additive to modify the physical properties of elastomeric polymers. vulcanchem.comhallstarindustrial.com Additives are essential in polymer manufacturing, transforming base polymers into specialized materials tailored for specific uses. cficarbonproducts.com Plasticizers, a key category of additives, are incorporated into materials like polyvinyl chloride (PVC) to enhance flexibility and processability. cficarbonproducts.comspecialchem.com Diisodecyl glutarate belongs to the group of monomeric ester plasticizers, which are high-boiling organic solvents that reduce the stiffness of a polymer. hallstarindustrial.com

Plasticizers work by embedding themselves between polymer chains, which reduces the intermolecular forces that cause rigidity and allows for more mobility of the macromolecules. kinampark.com Diisodecyl glutarate is part of a broad class of diester plasticizers used to make materials softer, more flexible, and easier to process. vulcanchem.comspecialchem.com It is specifically classified as a monomeric plasticizer, distinct from larger polymeric plasticizers. hallstarindustrial.comgeomembrane.com

The polarity of an ester plasticizer is a significant factor in its application, especially with polar elastomers. hallstarindustrial.com For instance, dioctyl phthalate (B1215562) exhibits strong compatibility with nitrile rubber (NBR) due to its polarity. hallstarindustrial.com Similarly, the polarity of diisodecyl glutarate facilitates its incorporation into polymer systems. vulcanchem.com However, compatibility can be limited in some cases; for example, the high degree of saturation in hydrogenated nitrile rubber (HNBR) severely restricts the choice of compatible plasticizers, though a polyester (B1180765) glutarate has shown some compatibility advantages in this area. hallstarindustrial.com The interaction between the plasticizer and the polymer matrix can involve the formation of secondary bonds that spread the polymer chains apart, increasing the "free volume" and thus the material's flexibility. kinampark.com

Plasticizers play a vital role during the processing of thermoplastic polymers by improving their processability. specialchem.com A key aspect of this is the gelling process, where the polymer absorbs the plasticizer at elevated temperatures to form a fused, homogeneous material. google.com Plasticizers with good gelling properties are desirable as they can lower the temperature and/or increase the speed required for this process. google.com

Aliphatic dicarboxylic acid esters, the chemical class to which diisodecyl glutarate belongs, are recognized as effective "fast gellers". google.com Their low dissolution temperatures mean that even small amounts can be sufficient to improve the gelling behavior of thermoplastic polymers, which is advantageous for manufacturing processes like extrusion, injection molding, and calendering. google.com This enhanced processability allows for the efficient creation of final products from dry powder blends (dry blends) or liquid polymer suspensions (plastisols). google.com

Environmental stress cracking is the formation of cracks in a material resulting from the combination of tensile stress and exposure to a chemical environment. polyprocessing.comtestronixinstruments.com A material's ability to withstand this phenomenon is known as its Environmental Stress Crack Resistance (ESCR). ineos.com

While plasticizers enhance flexibility, they can also influence a material's ESCR. The migration of a plasticizer to the surface of a stressed part can induce crazing and cracking. hallstar.com Research has shown that several monomeric diester plasticizers, including diisodecyl glutarate (DIDG), cause severe stress-cracking in polycarbonate. hallstar.com This occurs when flexible PVC compounds plasticized with DIDG are in contact with stressed polycarbonate components, a common scenario in medical devices. hallstar.com The monomeric ester readily migrates to the polycarbonate surface, gets absorbed into microvoids, and accelerates crack growth, leading to material failure. hallstar.com

Table 1: Effect of Various Plasticizers on Polycarbonate Stress-Cracking Resistance

| Plasticizer Type | Plasticizer Compound | Effect on Polycarbonate |

| Monomeric Diester | Di-2-ethylhexyl phthalate (DOP) | Severe stress-cracking |

| Monomeric Diester | Di-2-ethylhexyl sebacate (B1225510) (DOS) | Severe stress-cracking |

| Monomeric Diester | Di-2-ethylhexyl adipate (B1204190) (DOA) | Severe stress-cracking |

| Monomeric Diester | Di-2-ethylhexyl azelate (DOZ) | Severe stress-cracking |

| Monomeric Diester | Diisodecyl glutarate (DIDG) | Severe stress-cracking |

| Monomeric Triester | Tri-2-ethylhexyl trimellitate (TOTM) | Slight improvement, but still aggressive |

| Polymeric Esters | High Viscosity Polyesters | Did not cause stress-cracking |

Source: Adapted from Hallstar technical paper. hallstar.com

Plasticizer migration—the movement of the plasticizer within or out of the polymer matrix—is a critical factor for the long-term performance and stability of a plasticized material. mdpi.com Monomeric plasticizers like diisodecyl glutarate tend to migrate more readily than their polymeric counterparts. geomembrane.comhallstar.com This migration can lead to a loss of flexibility in the host material and can negatively affect adjacent materials. hallstar.commdpi.com

Several factors control the rate of migration, including the plasticizer's molecular weight, chemical structure, and its compatibility with the polymer. hallstarindustrial.comhallstar.com Diisodecyl glutarate, as a monomeric ester, has a relatively low molecular weight compared to polymeric plasticizers, which contributes to its mobility. hallstar.com The branched structure of its isodecyl chains can somewhat hinder movement compared to linear structures, but its permanence is still lower than that of high-molecular-weight polymeric esters. hallstarindustrial.comgeomembrane.com Studies comparing the migration resistance of various plasticizers show that general-purpose monomerics like dioctyl phthalate (DOP) migrate readily, whereas polymeric glutarates exhibit excellent resistance to migration. geomembrane.com The tendency of DIDG to migrate is a key factor in its propensity to cause stress-cracking in adjacent polymers like polycarbonate. hallstar.com

Table 2: General Migration Resistance of Selected Plasticizer Types in PVC

| Plasticizer Type | Example Compound(s) | Migration Resistance to ABS | Migration Resistance to Polystyrene | Migration Resistance to Acrylic |

| Monomeric Phthalate | DOP | Poor | Poor | Poor |

| Monomeric Glutarate | DIDG | (Implied to be similar to other monomerics) | (Implied to be similar to other monomerics) | (Implied to be similar to other monomerics) |

| Polymeric Adipate | A-3,300 | Good | Good | Good |

| Polymeric Glutarate | G-3,700 | Good | Excellent | Excellent |

| Polymeric Glutarate | G-12,000 | Excellent | Excellent | Excellent |

Source: Adapted from EPI, The Liner Company technical data. geomembrane.com

Diisodecyl Glutarate as a Plasticizer in Polymeric Systems

Influence of Diisodecyl Glutarate on Polymer Processing Characteristics

Diisodecyl Glutarate in Lubricant Formulations

Beyond its role in polymers, diisodecyl glutarate and similar isodecyl compounds are used in the formulation of lubricants and greases. chemicalbull.com In these applications, they can function as base oils or as additives that enhance performance. chemicalbull.com Diesters are a recognized class of synthetic lubricant basestocks. tri-iso.comemeryoleo.com

Isodecyl compounds are valued in lubricants for their ability to provide excellent thermal stability and lubricity, which improves the function and extends the lifespan of machinery. chemicalbull.com They are suitable for demanding industrial applications due to their capacity to withstand high temperatures and pressures. chemicalbull.com While many lubricant formulations use diesters like diisodecyl adipate, the structural similarity and shared isodecyl chemistry mean that diisodecyl glutarate can serve a comparable role in providing desired properties such as good low-temperature performance and thermal stability. chemicalbull.comatamanchemicals.com

Oxidative Stability and Durability of Diisodecyl Glutarate in Lubricant Bases

Oxidative stability is a critical parameter for lubricants, as it determines their resistance to degradation at high temperatures in the presence of oxygen. machinerylubrication.com The oxidation of a lubricant can lead to the formation of sludge, deposits, and an increase in viscosity, all of which can impair its function. machinerylubrication.commdpi.com The oxidative stability of a lubricant is often measured by its Oxidation Induction Time (OIT), which is the time until the onset of oxidation under controlled conditions. measurlabs.comimpact-solutions.co.uk A longer OIT indicates greater stability. researchgate.netvot.pl

Ester-based lubricants, including glutarates, are known for their good oxidative stability. hallstarindustrial.com The chemical structure of diisodecyl glutarate, a diester of glutaric acid and isodecyl alcohol, contributes to its thermal and oxidative resistance. The absence of easily oxidizable chemical groups in the saturated ester structure enhances its durability in lubricant formulations. acs.org

The Rotational Bomb Oxidation Test (RBOT) is another method used to evaluate the oxidation stability of lubricants. googleapis.com Research has shown that the addition of antioxidants to lubricant formulations can significantly improve their oxidative stability. mdpi.com The inherent stability of esters like diisodecyl glutarate can complement the action of these additives, leading to a more durable lubricant. mdpi.comhallstarindustrial.com

Table 2: Typical Oxidation Induction Time (OIT) for Different Lubricant Base Oils

This table provides a general comparison of OIT values for different lubricant types. The specific OIT of a formulation containing Diisodecyl Glutarate would depend on the base oil and other additives.

| Lubricant Base Oil Type | Typical OIT (minutes) at 200°C |

|---|---|

| Mineral Oil (Group I) | 10 - 30 |

| Mineral Oil (Group II) | 30 - 60 |

| Polyalphaolefin (PAO) | 60 - 120 |

| Ester-Based Lubricant | 80 - 150+ |

Diisodecyl Glutarate as an Industrial Solvent

Diisodecyl glutarate's properties as a high-boiling organic solvent make it suitable for various industrial applications. hallstarindustrial.com It is used as a plasticizer for polymers like PVC and rubber, where it is often blended with other plasticizers. diva-portal.org Its function as a solvent extends to being a vehicle for pigment dispersions in paints and a co-solvent in certain formulations. diva-portal.org

The solvency of a substance refers to its ability to dissolve other materials to form a homogeneous solution. Diisodecyl glutarate's ester structure provides a degree of polarity that allows it to be compatible with a range of materials. lube-media.com In the context of plasticizers, the solvent nature of the plasticizer allows it to be incorporated into a polymer matrix, imparting flexibility. hallstarindustrial.com

The selection of a solvent for a particular industrial process depends on factors such as its boiling point, volatility, and compatibility with other components. Diisodecyl glutarate's low volatility is a desirable characteristic in many applications, as it reduces evaporative losses.

Structure-Performance Relationships of Diisodecyl Glutarate in Engineered Systems

The performance of diisodecyl glutarate in engineered systems is intrinsically linked to its molecular structure. acs.org As a diester, its properties are determined by both the dicarboxylic acid (glutaric acid) and the alcohol (isodecyl alcohol) from which it is derived. hallstarindustrial.com

The branched structure of the isodecyl alcohol component influences the low-temperature properties and lubricity of the ester. tandfonline.com Branched-chain esters generally exhibit better low-temperature fluidity compared to their linear counterparts. hallstarindustrial.com This is a crucial factor in lubricant applications, particularly in colder environments.

The length of the carbon chain in both the acid and alcohol components affects properties such as viscosity, volatility, and lubricating ability. acs.org Generally, longer carbon chains lead to higher viscosity and lower volatility. acs.org The ester linkages in the molecule provide polarity, which influences its solvency and interaction with surfaces, a key aspect of lubrication. lube-media.com The relationship between the chemical structure of esters and their physical properties allows for the tailoring of molecules like diisodecyl glutarate for specific performance requirements in various engineered systems. acs.org

Environmental Fate, Transport, and Ecotoxicology of Diisodecyl Glutarate

Environmental Distribution and Compartmentalization of Diisodecyl Glutarate

Diisodecyl glutarate (DIDG) is a chemical compound used primarily as a plasticizer. While specific data on the environmental distribution of DIDG is limited, inferences can be drawn from its structural and chemical properties, as well as from data on similar compounds like diisodecyl phthalate (B1215562) (DIDP).

Atmospheric Deposition and Transport of Diisodecyl Glutarate

Soil and Sediment Distribution of Diisodecyl Glutarate

Due to its expected low water solubility and hydrophobic nature, diisodecyl glutarate is likely to adsorb to organic matter in soil and sediment if released into the environment. vulcanchem.com This partitioning behavior would lead to its accumulation in these compartments. For the related compound DIDP, it is predicted that when released into water, it will distribute into sediment and the suspended particulate fraction. canada.ca Similarly, DIDP released into the air is expected to primarily deposit onto soil and sediment. canada.ca Once in the soil, DIDG is not expected to be highly mobile and is unlikely to leach into groundwater. canada.ca

Degradation Pathways of Diisodecyl Glutarate in the Environment

The environmental persistence of diisodecyl glutarate is determined by both biotic and abiotic degradation processes.

Biodegradation Mechanisms of Diisodecyl Glutarate in Aerobic and Anaerobic Environments

While specific studies on the biodegradation of diisodecyl glutarate are scarce, it is anticipated to undergo biodegradation by microbial action. vulcanchem.com Structurally similar compounds, such as long-chain phthalate esters like DIDP, are considered to be readily biodegradable in most aquatic and terrestrial environments under both aerobic and anaerobic conditions. epa.gov The biodegradation of phthalates typically involves the initial hydrolysis of the diester to a monoester and an alcohol, followed by further degradation of the monoester to phthalic acid, and ultimately to carbon dioxide and/or methane. epa.gov It is plausible that DIDG follows a similar degradation pathway.

Abiotic Degradation of Diisodecyl Glutarate (Photolysis, Hydrolysis)

Abiotic degradation processes, including photolysis and hydrolysis, are also expected to contribute to the breakdown of diisodecyl glutarate in the environment. Although specific data for DIDG is lacking, the related compound DIDP contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight. nih.gov Hydrolysis of the ester linkages in DIDG is also a potential degradation pathway, although the rate of this process under typical environmental conditions is not well-documented.

Bioaccumulation Potential of Diisodecyl Glutarate in Non-Human Organisms

Ecotoxicological Assessment of Diisodecyl Glutarate on Non-Human Biota

The ecotoxicological profile of diisodecyl glutarate (DIDG) is primarily understood through data on structurally similar compounds, such as diisodecyl phthalate (DIDP). This approach is necessary due to the limited publicly available toxicological studies specifically focused on diisodecyl glutarate. vulcanchem.com Inferences drawn from analogues like DIDP suggest that DIDG likely has limited water solubility, which in turn may reduce its bioavailability to aquatic organisms. vulcanchem.com It is also anticipated to have the potential for biodegradation by microbial action and may adsorb to organic particles in the environment due to its hydrophobic nature. vulcanchem.com

Effects on Aquatic Ecosystems and Organisms

Based on assessments of the structurally related compound DIDP, diisodecyl glutarate is expected to exhibit low toxicity to aquatic organisms. vulcanchem.com Studies on DIDP have shown no acute or chronic toxicity to fish and aquatic invertebrates at concentrations up to and exceeding its limit of water solubility. vulcanchem.comepa.gov This low toxicity is attributed to the combination of low water solubility and limited bioconcentration potential, which prevents internal tissue concentrations from reaching levels that would cause adverse effects like neutral narcosis. canada.cacanada.ca

A study on the effects of DIDP on zebrafish (Danio rerio) showed alterations in swimming behavior and a decrease in total antioxidant capacity and acetylcholinesterase (AChE) activity in various tissues after a 15-day exposure. researchgate.net However, another analysis concluded that the maximum tissue concentrations of DIDP based on solubility limits are much lower than the levels associated with acute or chronic lethal effects. canada.ca

Table 1: Ecotoxicological Data for Structurally Similar Compounds (DIDP) in Aquatic Organisms

| Test Organism | Endpoint | Result | Reference |

| Fish and aquatic invertebrates | Acute and chronic toxicity | No toxicity observed up to the limit of water solubility. | vulcanchem.comepa.gov |

| Aquatic organisms | Bioaccumulation Potential | Low, with BCFs <14 and 147 L/kg ww. | canada.ca |

| Blue mussels | Bioaccumulation Potential | Higher BCF values of ~3000-4000 L/kg ww reported, but considered unreliable. | canada.ca |

| Zebrafish (Danio rerio) | Behavioral and Biochemical Effects (15-day exposure) | Altered swimming behavior, decreased total antioxidant capacity and AChE activity. | researchgate.net |

| Algae (two species) | Toxicity | No toxicity observed up to the highest tested concentration. | epa.gov |

Effects on Terrestrial Ecosystems and Organisms

Information on the specific effects of diisodecyl glutarate on terrestrial ecosystems is scarce. However, by reading across from data on DIDP, it is suggested that DIDG has a low hazard potential for terrestrial species. canada.cacanada.ca Standard laboratory tests on DIDP have shown no adverse effects on survival, growth, development, or reproduction in terrestrial species at concentrations up to and exceeding saturation limits. canada.cacanada.ca

For soil organisms, an analysis of DIDP indicated that the maximum tissue concentration calculated from the saturation limit in a 4% organic carbon soil does not exceed the minimum concentrations estimated to cause narcotic effects. canada.ca The primary route of exposure for organisms to compounds like DIDP is expected to be through the diet, due to their high partition coefficients and low water solubilities. canada.ca The potential for bioaccumulation and biomagnification in terrestrial organisms is considered low. canada.ca

For risk assessment in terrestrial vertebrates, data from laboratory rodents are often used in the absence of specific studies on wildlife species. epa.gov The assessment of metabolites is also a crucial aspect, as the active substance can be transformed in the environment through biotic or abiotic processes. europa.eu

Table 2: Ecotoxicological Data for Structurally Similar Compounds (DIDP) in Terrestrial Organisms

| Test Organism/System | Endpoint | Result | Reference |

| Terrestrial species | Acute and chronic toxicity | No adverse effects on survival, growth, development, or reproduction up to saturation limits. | canada.cacanada.ca |

| Soil organisms | Narcotic effects | Maximum tissue concentrations from saturated soil do not exceed levels estimated to cause narcosis. | canada.ca |

| Earthworm (Eisenia fetida) | Read-across from DINP | DINP considered an appropriate analog for hazard assessment. | epa.gov |

Environmental Monitoring and Risk Mitigation Strategies for Diisodecyl Glutarate

Environmental monitoring for plasticizers like diisodecyl glutarate is crucial as they can be released into the environment during various stages of their lifecycle, including production, use, and disposal. diva-portal.org Once released, they can bind to particles and undergo long-distance transport. diva-portal.org Monitoring efforts may involve analyzing various environmental matrices such as air, water, sediment, and biota to determine the presence and concentration of the substance. canada.cacanada.ca

Risk mitigation measures are actions taken to reduce the potential risks to human health and the environment. fao.org For industrial chemicals like diisodecyl glutarate, these strategies are essential for managing any identified risks. dataguard.com The U.S. Environmental Protection Agency (EPA), under the Toxic Substances Control Act (TSCA), evaluates the risks of chemicals and, if unreasonable risks are found, must issue final rules to mitigate them. cirs-group.com

For the related compound DIDP, the EPA's final risk evaluation concluded no unreasonable risks to the environment under current usage practices. cirs-group.com However, for certain industrial and commercial uses involving spray applications, potential risks to workers were identified, prompting the need for risk management actions. cirs-group.com

Effective risk mitigation strategies should be practical for users, not compromise product efficacy, and be communicable, for instance, through product labels. fao.org These can include:

Implementing engineering controls and personal protective equipment in industrial settings to reduce occupational exposure.

Establishing safe handling procedures to prevent spills and environmental release. fao.org

For substances used in agriculture, respecting no-spray buffer zones to protect surface water. fao.org

The development of mitigation strategies often involves stakeholder engagement to ensure the measures are tailored and effective. dataguard.com Continuous monitoring and review are also vital to ensure the ongoing effectiveness of these strategies as new information becomes available or use patterns change. dataguard.com

Computational and Theoretical Chemistry of Diisodecyl Glutarate

Molecular Modeling of Diisodecyl Glutarate Structure and Conformation

Molecular modeling is employed to predict the three-dimensional structure and conformational preferences of diisodecyl glutarate. The molecule consists of a central, flexible five-carbon glutarate backbone attached to two branched, ten-carbon isodecyl groups via ester linkages. vulcanchem.com This structure, particularly the presence of multiple rotatable single bonds in both the glutarate chain and the long alkyl chains of the isodecyl groups, results in a high degree of conformational flexibility.

The significant flexibility of diisodecyl glutarate presents a challenge for computational modeling. Standard methods for generating conformers can be computationally intensive and may not fully explore the entire conformational space of such a pliable molecule. nih.gov The branched nature of the isodecyl chains further complicates conformational analysis by introducing steric hindrance that influences the preferred spatial arrangement of the atoms.

Computational techniques used to study such molecules include:

Energy Minimization: Algorithms are used to find the lowest energy conformation (the most stable structure) of the molecule.

Conformational Search: Systematic or stochastic methods, such as Monte Carlo simulations, are employed to explore the potential energy surface and identify various low-energy conformers. This helps in understanding the range of shapes the molecule can adopt.

Table 1: Key Structural and Chemical Information for Diisodecyl Glutarate

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₂₅H₄₈O₄ | vulcanchem.comnih.gov |

| Molecular Weight | 412.65 g/mol | vulcanchem.comnih.gov |

| Core Structure | Glutaric Acid (pentanedioic acid) | vulcanchem.com |

| Side Chains | Isodecyl Alcohol (8-methylnonanol) | vulcanchem.com |

| Key Functional Groups | Diester | vulcanchem.com |

Quantum Chemical Analysis of Diisodecyl Glutarate Reactivity and Interactions

Quantum chemical analysis provides fundamental insights into the electronic structure of diisodecyl glutarate, which is key to understanding its reactivity and intermolecular interactions. Methods such as Density Functional Theory (DFT) can be used to calculate a variety of molecular properties that describe how the molecule will interact with other chemical species, such as polymer chains or environmental molecules. unibo.itresearchgate.net

Key analyses include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. For diisodecyl glutarate, these maps would show regions of negative potential (electron-rich) around the oxygen atoms of the ester groups, indicating these are likely sites for electrophilic attack or for forming hydrogen bonds and other electrostatic interactions. The long alkyl chains would constitute regions of neutral or slightly positive potential. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the polarity of bonds and the reactivity of atomic sites. researchgate.net

Table 2: Potential Quantum Chemical Descriptors for Diisodecyl Glutarate and Their Significance

| Descriptor | Predicted Characteristic for Diisodecyl Glutarate | Significance |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Negative potential around ester carbonyl oxygens; neutral potential along alkyl chains. | Identifies sites for intermolecular interactions (e.g., with PVC chains). researchgate.net |

| HOMO-LUMO Energy Gap | A relatively large gap would be expected due to its saturated alkyl structure. | Indicates high chemical stability and low reactivity. researchgate.net |

| Dipole Moment | A non-zero dipole moment due to the polar ester groups. | Influences its solubility and compatibility with polar polymers. |

Molecular Dynamics Simulations of Diisodecyl Glutarate in Material Systems

Molecular Dynamics (MD) simulations are a powerful computational method for studying the behavior of diisodecyl glutarate when incorporated into a material, such as a polymer matrix like polyvinyl chloride (PVC). numberanalytics.commdpi.com MD simulations model the movements and interactions of atoms and molecules over time, providing a dynamic view of how the plasticizer affects the material's properties. mdpi.com

A typical MD simulation of a PVC/diisodecyl glutarate system would involve:

System Construction: Building a simulation cell containing multiple PVC polymer chains and molecules of diisodecyl glutarate distributed among them.

Force Field Application: Selecting a suitable force field (a set of parameters describing the potential energy of the system) to govern the interactions between all atoms. numberanalytics.com

Simulation Run: Solving Newton's equations of motion for every atom in the system, typically under an NPT ensemble (constant number of particles, pressure, and temperature) to mimic real-world conditions. numberanalytics.commdpi.com

From these simulations, several key properties can be calculated to assess plasticizer performance:

Interaction Energy: Calculating the energy of interaction between the plasticizer and the polymer chains helps to quantify their compatibility. A strong, favorable interaction energy suggests good miscibility. mdpi.com

Glass Transition Temperature (Tg): By simulating the cooling of the polymer-plasticizer system, the Tg can be estimated from the change in properties like density. An effective plasticizer will significantly lower the Tg of the polymer. mdpi.com

Mean Square Displacement (MSD): The MSD of the plasticizer molecules is calculated to determine their diffusion coefficient. A lower diffusion coefficient indicates less mobility and lower potential for the plasticizer to migrate out of the material. mdpi.com

Radial Distribution Function (RDF): This function provides information on the local structure and can reveal specific interactions, such as hydrogen bonding between the plasticizer's ester groups and the polymer. mdpi.com

Table 3: Key Parameters from MD Simulations of Plasticizer/Polymer Systems

| Parameter | Method of Calculation | Insight Provided |

|---|---|---|

| Solubility Parameter (δ) | Calculated from cohesive energy density. | Predicts miscibility; similar δ values for polymer and plasticizer indicate good compatibility. mdpi.com |

| Interaction Energy | Sum of non-bonded energies (van der Waals, electrostatic) between components. | Quantifies the affinity between the plasticizer and the polymer. mdpi.com |

| Diffusion Coefficient | Derived from the slope of the Mean Square Displacement (MSD) curve over time. | Measures the mobility of the plasticizer, relating to its permanence and migration resistance. mdpi.com |

| Glass Transition Temp. (Tg) | Identified from the inflection point in the specific volume vs. temperature plot. | Evaluates the plasticizing efficiency; a greater reduction in Tg indicates higher efficiency. mdpi.com |

Prediction of Environmental Behavior and Fate of Diisodecyl Glutarate via In Silico Methods

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are essential for predicting the environmental fate and behavior of chemicals when experimental data is scarce. epa.govnih.gov These models use the molecular structure of a compound to estimate key physicochemical properties that govern its distribution and persistence in the environment. nih.gov For diisodecyl glutarate, these models can predict its partitioning between air, water, soil, and biota.

The U.S. Environmental Protection Agency's EPI Suite™ is an example of a tool that uses QSARs to estimate such properties. epa.gov For a large, low-volatility molecule like diisodecyl glutarate, key predicted parameters would include:

Octanol-Water Partition Coefficient (Log Kow): This value indicates the chemical's tendency to partition between an organic phase (octanol, a surrogate for lipids) and water. A high Log Kow suggests a tendency to bioaccumulate in organisms and adsorb to organic matter in soil and sediment. canada.ca

Organic Carbon-Water Partition Coefficient (Log Koc): This measures the chemical's tendency to adsorb to organic carbon in soil and sediment. A high Log Koc indicates the compound will be relatively immobile in soil and will likely be found in sediment if released into water. canada.ca

Water Solubility: The low polarity of the long alkyl chains would lead to a prediction of very low water solubility. canada.ca

Henry's Law Constant: This value describes the partitioning between air and water. A low value is expected for diisodecyl glutarate, indicating it is not likely to volatilize from water bodies. canada.ca

Based on these in silico predictions, diisodecyl glutarate released into the environment would be expected to primarily partition to soil and sediment due to its high hydrophobicity and low water solubility. canada.ca Its potential for bioaccumulation would also be a key area of assessment. canada.ca

Table 4: Predicted Environmental Fate Properties of Diisodecyl Glutarate (Illustrative Values based on Similar Compounds)

| Property | Predicted Value/Range | Environmental Significance |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | High (>8) | High potential for adsorption to organic matter and bioaccumulation. canada.ca |

| Log Koc (Organic Carbon-Water Partition Coefficient) | High (e.g., 5.5 - 7.1) | Likely to be immobile in soil and partition to sediment in aquatic systems. canada.ca |

| Water Solubility | Very Low (e.g., <1 mg/L) | Limits transport in aqueous phases; primary distribution via adsorption to particles. canada.ca |

| Henry's Law Constant | Low | Unlikely to volatilize significantly from water or moist soil. canada.ca |

Compound Index

Regulatory and Policy Perspectives on Industrial Diisodecyl Glutarate Use

Global and Regional Regulatory Frameworks Governing Industrial Chemicals Containing Diisodecyl Glutarate

The industrial use of diisodecyl glutarate is governed by overarching chemical regulations in major economic regions, which aim to ensure the safe management of chemicals throughout their lifecycle. While specific regulations targeting diisodecyl glutarate are not as prominent as those for high-profile substances like certain phthalates, it falls under the scope of comprehensive chemical control laws.

In the European Union , diisodecyl glutarate is subject to the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. europa.eu The European Chemicals Agency (ECHA) lists diisodecyl glutarate with EC number 249-818-1 and CAS number 29733-18-4. nih.govthegoodscentscompany.com Under REACH, manufacturers or importers of substances like diisodecyl glutarate in quantities of one tonne or more per year are required to register them with ECHA. This process involves submitting a technical dossier with data on the substance's properties and hazards. The Public Activities Coordination Tool (PACT) from ECHA provides an overview of substance-specific activities under REACH and the CLP Regulation, although specific regulatory activities for diisodecyl glutarate are not detailed. europa.eu

In the United States , the Toxic Substances Control Act (TSCA) is the primary federal law governing chemical substances. epa.gov The Environmental Protection Agency (EPA) maintains the TSCA Inventory, which includes chemicals like diisodecyl glutarate (listed under its CAS number 29733-18-4). nih.gov This listing indicates that the chemical is in commerce in the U.S. While the EPA has conducted extensive risk evaluations for other plasticizers, such as di-isodecyl phthalate (B1215562) (DIDP), a similar specific, in-depth evaluation for diisodecyl glutarate under the amended TSCA has not been a public priority. epa.govfederalregister.gov Any new use of an existing chemical that is not ongoing may be subject to a Significant New Use Rule (SNUR) under TSCA, which would require notification to the EPA before that new use could begin.

In Canada , industrial chemicals are managed under the Chemicals Management Plan (CMP). canada.ca Substances are prioritized for risk assessment. Diisodecyl glutarate, while not a primary focus like some high-molecular-weight phthalates, would be subject to evaluation if its use patterns or new scientific evidence suggested a potential risk to human health or the environment. canada.ca